molecular formula C₁₃H₁₇NO₆ B1141101 N-(2-Succinyl) Phenylephrine(Mixture of Diastereomers) CAS No. 915278-80-7

N-(2-Succinyl) Phenylephrine(Mixture of Diastereomers)

Cat. No.: B1141101
CAS No.: 915278-80-7
M. Wt: 283.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Succinyl) Phenylephrine(Mixture of Diastereomers), also known as N-(2-Succinyl) Phenylephrine(Mixture of Diastereomers), is a useful research compound. Its molecular formula is C₁₃H₁₇NO₆ and its molecular weight is 283.28. The purity is usually 95%.
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Scientific Research Applications

Clinical Implications and Physiological Studies

N-(2-Succinyl) Phenylephrine, primarily known as Phenylephrine, is widely studied in various clinical and physiological contexts. It is a direct-acting α1 adrenergic receptor agonist used for treating hypotension and is investigated for its effects on cardiac afterload, venous compliance, renal blood flow, gastrointestinal, and cerebral perfusion. Phenylephrine has shown potential in treating conditions like severe aortic stenosis, decompensated tetralogy of Fallot, hypoxemia during 1-lung ventilation, septic shock, traumatic brain injury, vasospasm status-postsubarachnoid hemorrhage, and hypotension during cesarean delivery. The choice of phenylephrine in specific clinical scenarios depends on its regional effects, such as decreased heart rate and improved fetal oxygen supply-demand ratio, which may outweigh its global effects like decreased cardiac output (Thiele, Nemergut, & Lynch, 2011).

Ophthalmic Applications

Phenylephrine hydrochloride is recognized for its efficacy, safety, and few side effects in ophthalmic applications. It is primarily used for pupil dilation during eye examinations and as a decongestant. Although generally safe, it should be used cautiously in patients with specific conditions like cardiac disease, hypertension, and narrow-angle glaucoma. The concentration of phenylephrine used is critical, with a 2.5% concentration generally recommended for elderly patients and infants (Meyer & Fraunfelder, 1980).

Gastrointestinal Research

In gastrointestinal research, the effects of phenylephrine on the internal anal sphincter muscle have been studied. Its α1‐adrenergic agonist properties have shown to increase resting sphincter pressure in healthy human volunteers, indicating its potential for clinical applications in gastrointestinal disorders (Carapeti, Kamm, Evans, & Phillips, 1999).

Neurological and Cardiac Studies

Phenylephrine has been explored as a treatment in acute stroke, showing feasibility and safety in raising systolic blood pressure and potentially improving neurological outcomes (Rordorf, Koroshetz, Ezzeddine, Segal, & Buonanno, 2001). Additionally, it has been linked to the alleviation of cytotoxic edema and reduction of cerebral infarction volume in models of unilateral carotid artery occlusion with severe hypotension (Ishikawa, Ito, Yokoyama, & Makita, 2009).

Pharmacological and Physiological Data

Genetic factors affecting phenylephrine infusion rates during anesthesia have been studied to understand variable responses to treatment, indicating the influence of genetic variants on phenylephrine's effectiveness (Zhang, Poler, Li, Abedi, Pendergrass, Williams, & Lee, 2019).

Properties

IUPAC Name

2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6/c1-14(10(13(19)20)6-12(17)18)7-11(16)8-3-2-4-9(15)5-8/h2-5,10-11,15-16H,6-7H2,1H3,(H,17,18)(H,19,20)/t10?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILXUFZCPICFBR-DTIOYNMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(C1=CC(=CC=C1)O)O)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H](C1=CC(=CC=C1)O)O)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.